molecular formula C6H7NO2S B1283538 3-Amino-4-methylthiophene-2-carboxylic acid CAS No. 23968-18-5

3-Amino-4-methylthiophene-2-carboxylic acid

Cat. No. B1283538
CAS RN: 23968-18-5
M. Wt: 157.19 g/mol
InChI Key: AKXYKVHNZQCHMF-UHFFFAOYSA-N
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Description

3-Amino-4-methylthiophene-2-carboxylic acid, also known as Methyl 3-amino-4-methylthiophene-2-carboxylate, is a chemical compound with the empirical formula C7H9NO2S . It has a molecular weight of 171.22 .


Molecular Structure Analysis

The molecular structure of 3-Amino-4-methylthiophene-2-carboxylic acid can be represented by the SMILES string COC(=O)c1scc(C)c1N . The InChI representation is 1S/C7H9NO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,8H2,1-2H3 .


Physical And Chemical Properties Analysis

3-Amino-4-methylthiophene-2-carboxylic acid is a solid at 20°C . It has a melting point of 85-88°C . It is soluble in methanol .

Scientific Research Applications

Synthesis of Metal Carboxylate Complexes

This compound has been utilized in the synthesis of zinc and cadmium carboxylate complexes . These complexes have various applications, including serving as precursors for the preparation of other coordination compounds and in materials science for the development of novel materials .

Medicinal Chemistry

Thiophene derivatives, including those related to 3-Amino-4-methylthiophene-2-carboxylic acid, are a focus for scientists due to their potential as biologically active compounds . They are crucial for medicinal chemists to develop advanced compounds with diverse biological effects, which can include antimicrobial, anti-inflammatory, and anticancer activities .

Biological Studies

The methyl ester variant of this compound, methyl 3-amino-4-methylthiophene-2-carboxylate , is referenced in biological databases such as ChEBI (Chemical Entities of Biological Interest). This suggests its relevance in biological studies, possibly as a building block for more complex molecules or in assays related to enzyme activity .

Research and Development Support

The availability of this compound through scientific vendors indicates its use in various research and development applications. It supports cell analysis methods and gene therapy solutions, among other scientific endeavors .

Safety and Hazards

3-Amino-4-methylthiophene-2-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-4-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXYKVHNZQCHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566629
Record name 3-Amino-4-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methylthiophene-2-carboxylic acid

CAS RN

23968-18-5
Record name 3-Amino-4-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 3-amino-4-methylthiophene-2-carboxylate (4.67 g, 27.3 mmol) and NaOH (2N in H2O, 68 mL, 136 mmol) were stirred at 100° C. for 1 hour. The solution was cooled to 0° C. and acidified to pH=5 with addition of concentrated HCl solution to form a precipitant. The solution was filtered and the solid was dried under vacuum to give the title compound (2.8 g, 65%).
Quantity
4.67 g
Type
reactant
Reaction Step One
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Quantity
68 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

To a solution of methyl 3-amino-4-methyl-2-thiophene carboxylate (5 g, 29 mmol) and sodium hydroxide (3.5 g, 88 mmol) in a mixed solution (methanol:H2O/30 ml:120 ml) was heated at 50° C. for over night. The solution was cooled to room temperature and extracted with methylene chloride. The aqueous phase was acidified with 6N HCl until pH equal to 5. The aqueous phase was extracted again with ethyl acetate, and solvent phase washed with brine and dried over by sodium sulfate. After filtered and dried over the solvent, evaporated solvent to give 3.85 g of 3-amino-4-methyl-thiophene-2-carboxylic acid as a white solid in 84% yield: 1H NMR (300 MHz, CDCl3) δ 7.05 (d, 1H), 3.12 (br, 2H), 2.16 (s, 3H); MS (m/e): 157.9 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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